

N-piperidine Ibrutinib hydrochloride cell assay proliferation BTK-transformed Ba/F3

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Compound Profile & Key Biochemical Data

N-piperidine Ibrutinib hydrochloride is a reversible derivative of the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib. Its primary characterized activity is in biochemical kinase inhibition assays [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values:

Target Kinase	IC ₅₀ Value	Assay Type
Wild-Type (WT) BTK	51.0 nM	<i>In vitro</i> kinase inhibition assay [1] [2]
C481S Mutant BTK	30.7 nM	<i>In vitro</i> kinase inhibition assay [1] [2]

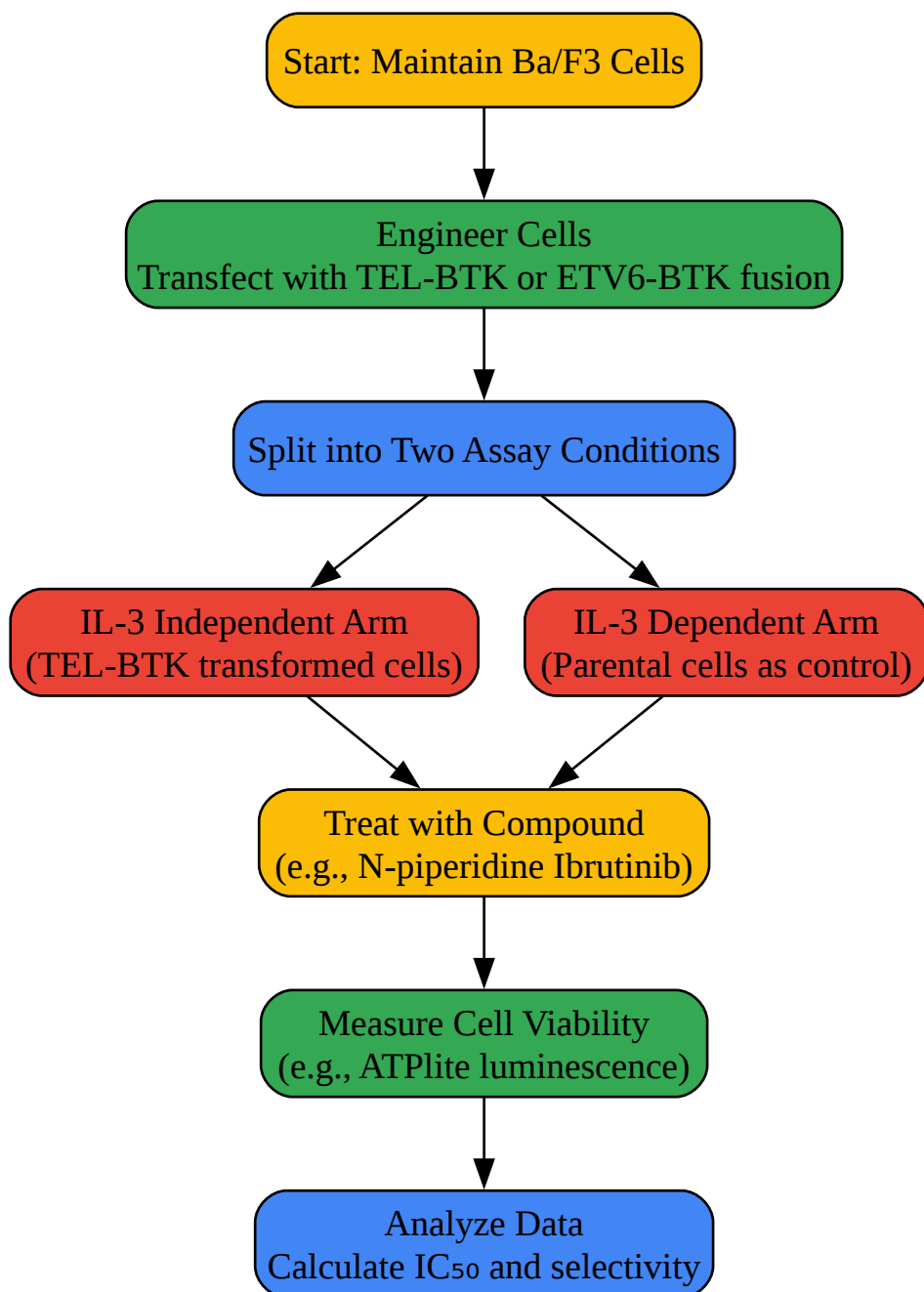
This data indicates that the compound is a potent inhibitor of both WT BTK and the C481S mutant, which is a common site of resistance to first-generation covalent BTK inhibitors [3]. The compound is also noted for its use as a BTK-targeting ligand in the synthesis of PROTAC degraders [1].

Ba/F3 Cell Model Application Notes

Ba/F3 cells are a murine pro-B cell line widely used in kinase research and drug discovery. Their key characteristic is **interleukin-3 (IL-3) dependent growth**. When engineered to express constitutively active

oncogenic kinases like BTK, they proliferate independently of IL-3, creating a powerful system for evaluating kinase-specific inhibitor efficacy [4].

The following diagram outlines the core workflow for utilizing these cells in inhibitor studies:



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Protocol: Cell Viability and Proliferation Assay

This protocol outlines the general steps for assessing the effect of a BTK inhibitor on the proliferation of BTK-transformed Ba/F3 cells, adaptable for testing **N-piperidine Ibrutinib hydrochloride**.

1. Cell Line Preparation

- **Engineered Cell Line:** Use Ba/F3 cells stably transformed with an oncogenic BTK fusion construct (e.g., **TEL-BTK** or **ETV6-BTK**) to confer IL-3-independent growth [5] [4].
- **Control Cell Line:** Use the parental, IL-3-dependent Ba/F3 cell line. Culture the control line with **2-5 ng/mL murine IL-3** to maintain viability.

2. Cell Seeding and Compound Treatment

- Harvest exponentially growing cells and seed them in 384-well plates at a density optimized for linear growth over the assay duration (typically 72 hours) [3].
- Prepare a serial dilution of **N-piperidine Ibrutinib hydrochloride** in DMSO. Further dilute in assay buffer (e.g., 20 mM HEPES, pH 7.4) before adding to cells. A final DMSO concentration of **0.4% (v/v)** is a common maximum, with vehicle-only controls included [3].
- For the BTK-transformed cells, add the compound dilution in media **without IL-3**.
- For the parental control cells, add the compound dilution in media **with IL-3**.
- Incubate the plates for **72 hours** at 37°C in a humidified CO₂ incubator.

3. Viability Measurement

- A common and robust method is to use a bioluminescence-based ATP detection assay (e.g., **ATPlite 1Step**).
- Following the manufacturer's instructions, add the reagent to each well. Luminescence signal is proportional to the number of viable cells [3] [4].
- Read the plates using a multimode plate reader.

4. Data Analysis

- Normalize the raw luminescence data from treated wells to the average of the vehicle-control wells (100% viability).
- Fit the normalized dose-response data using a four-parameter logistic model in appropriate software to calculate the **IC₅₀ value** (the concentration that inhibits 50% of cell proliferation) [3].
- A selective BTK inhibitor will show potent activity in the BTK-transformed cells (without IL-3) but significantly less potency in the parental cells grown with IL-3. This differential confirms that the anti-proliferative effect is on-target, mediated through BTK inhibition rather than general cytotoxicity [5] [4].

Research Context and Considerations

- **Mechanism of Action:** As a reversible inhibitor, N-piperidine Ibrutinib is expected to be less susceptible to resistance from the C481S mutation than covalent inhibitors like Ibrutinib, making it a valuable tool compound and a potential starting point for novel therapeutics [3] [5].
- **Beyond Inhibition to Degradation:** This compound has been used as a POI (Protein of Interest) ligand in the synthesis of **PROTACs** (Proteolysis Targeting Chimeras), such as **SJF620**, which degrades BTK with a DC_{50} of 7.9 nM [1]. This highlights its utility in modern drug discovery modalities beyond simple inhibition.

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